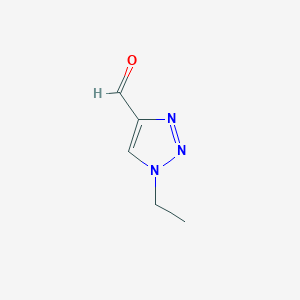

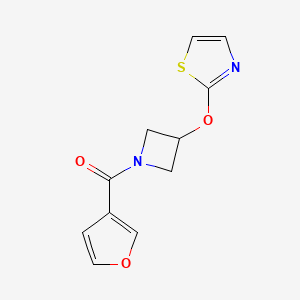

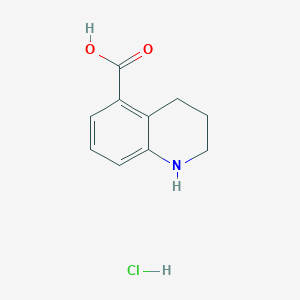

Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a chemical compound. It’s part of a family of compounds that have been synthesized for their potential biological activities . These compounds often contain furan and 1,2,4-triazole moieties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a family of 5-benzylidene-2-(furan-2-yl)-3-(4H-1,2,4-triazol-4-yl)thiazolidin-4-ones was synthesized through a three-step process . The process involved the reaction of furan-2-carbaldehyde and 1,2,4-triazole-4-amine in ethanol using acetic acid as a catalyst to produce imines. This was followed by cyclization into 4-thiazolidinedione using thioglycolic acid .科学的研究の応用

Synthetic Methodologies and Chemical Properties

Catalyzed Tandem Reactions for Heterocyclic Derivatives Synthesis :

- In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed for synthesizing 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives. This method features good yields, high selectivity, low catalyst loading, and fast reaction times (B. Reddy et al., 2012).

Phosphomolybdic Acid in Cyclopentenones Synthesis :

- Phosphomolybdic acid has been shown as an efficient solid acid catalyst for the synthesis of trans-4,5-disubstituted cyclopentenone derivatives, starting from furan-2-yl(phenyl)methanol. This approach features high selectivity and yields in a short reaction time (B. Reddy et al., 2012).

Biological Activities

Anticancer and Antiangiogenic Activities :

- Novel 3-arylaminobenzofuran derivatives, including those with methoxy and ethoxycarbonyl groups, have been synthesized and evaluated for antiproliferative activity against cancer cells, inhibition of tubulin polymerization, and in vivo antitumor activity. These compounds, targeting the colchicine site on tubulin, showed potent anticancer and antiangiogenic activities, with one compound (2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan) demonstrating significant effects at nanomolar concentrations (R. Romagnoli et al., 2015).

Antibacterial, Antifungal, and Anti-tubercular Properties :

- Tetrahydropyrimidine–isatin hybrids, including furan-2-yl derivatives, have been designed, synthesized, and screened for their antibacterial, antifungal, and anti-tubercular activities. These compounds have shown potential in vitro activity against a range of microbial pathogens (T. N. Akhaja & J. Raval, 2012).

将来の方向性

The future directions for research on “Furan-3-yl(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities . This could include testing against a wider range of bacterial and fungal strains, as well as exploring potential applications in treating various diseases .

特性

IUPAC Name |

furan-3-yl-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c14-10(8-1-3-15-7-8)13-5-9(6-13)16-11-12-2-4-17-11/h1-4,7,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMPKSYVCZYJIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=COC=C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

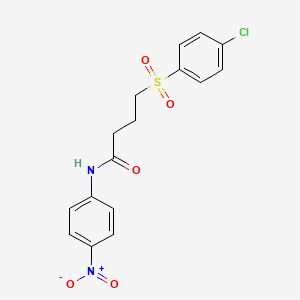

![1-(4-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

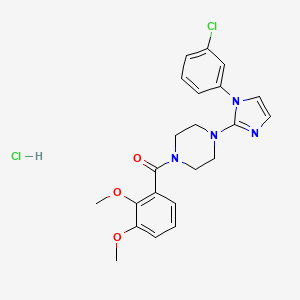

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2826027.png)

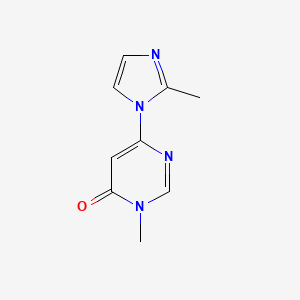

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2826030.png)

![1-benzyl-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826038.png)